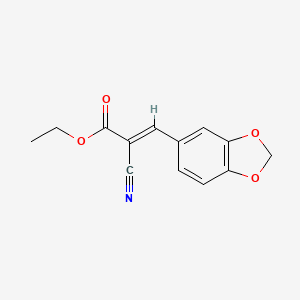
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is an organic compound that features a benzodioxole ring, a cyano group, and an acrylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate typically involves the reaction of 1,3-benzodioxole with ethyl cyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the cyanoacetate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzodioxole derivative. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzodioxole ring .
科学的研究の応用
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific biological pathways.
作用機序
The mechanism by which Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the cyano group can form hydrogen bonds or other interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate: Similar structure with an oxirane ring instead of a cyano group.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Contains a benzodioxole ring but with an amine group and a different carbon chain length.
Uniqueness
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is unique due to the presence of both a cyano group and an acrylate ester, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .
特性
CAS番号 |
2286-56-8 |
|---|---|
分子式 |
C13H11NO4 |
分子量 |
245.23 g/mol |
IUPAC名 |
ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H11NO4/c1-2-16-13(15)10(7-14)5-9-3-4-11-12(6-9)18-8-17-11/h3-6H,2,8H2,1H3/b10-5- |
InChIキー |
RYGTWDAUOUMNRA-YHYXMXQVSA-N |
SMILES |
CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |
異性体SMILES |
CCOC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/C#N |
正規SMILES |
CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |
Key on ui other cas no. |
2286-56-8 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid](/img/structure/B1298574.png)
![Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl-](/img/structure/B1298585.png)
![Methyl 4-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1298589.png)
![1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid](/img/structure/B1298591.png)

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)
![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)




